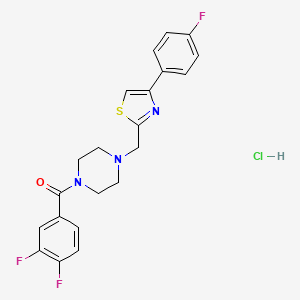

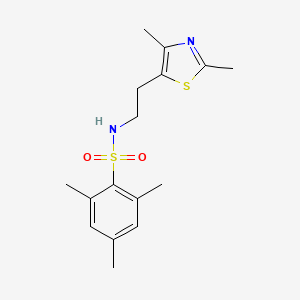

![molecular formula C11H7ClF6N4O2S B2686664 N-(1-{[3-氯-5-(三氟甲基)-2-吡啶基]甲基}-1H-吡唑-4-基)(三氟甲基)甲磺酰胺 CAS No. 2061269-70-1](/img/structure/B2686664.png)

N-(1-{[3-氯-5-(三氟甲基)-2-吡啶基]甲基}-1H-吡唑-4-基)(三氟甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Molecular Structure Analysis

The compound’s molecular structure includes a pyrazole ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl groups attached to these rings can influence the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl groups and the electron-deficient nitrogen atoms in the pyrazole and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .科学研究应用

合成和化学性质

- 一项研究详细介绍了该化合物衍生物的实用合成方法,重点介绍了其在慢性肾病治疗中的应用。合成从 2-氨基-6-甲基吡啶进行五步反应,无需色谱分离,展示了一种适用于大规模生产的可扩展方法 (Ikemoto 等人,2000 年)。

- 另一项研究探索了相关三氟甲磺酰胺衍生物在溶液和晶体形式中的构象和自缔合行为。该研究提供了对该化合物分子间相互作用及其在材料科学中的潜在应用的见解 (Sterkhova 等人,2014 年)。

- 研究了 3-(羟甲基)吡唑并[1,5-a]吡啶与三氟乙酸的反应,揭示了生成双(吡唑并[1,5-a]吡啶-3-基)甲烷或其醚的途径,表明在有机合成和潜在的药物研究中具有应用 (Miki 等人,2009 年)。

分子和结构分析

- 对密切相关的四氢-1H-吡唑并[4,3-c]吡啶进行的结构研究揭示了分子构象和氢键的见解,有助于理解与材料科学和药物设计相关的化学和物理性质 (Sagar 等人,2017 年)。

- 以磺酰胺为阳离子环化的终止剂的研究讨论了三氟甲磺酸在诱导均烯基磺酰胺环化中的催化应用,为复杂有机结构的合成提供了一种新方法,这可能对药物合成和材料科学有益 (Haskins & Knight,2002 年)。

在配位化学和催化中的应用

- 含有螯合氮供体配体(包括吡唑基甲烷)的四价有机铂化合物研究突出了这些配合物的制备和表征方面的进展。这项研究有助于开发有机金属化学中的新材料和催化剂 (Clark 等人,1984 年)。

作用机制

Target of Action

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in glucose transport across the cell membrane .

Mode of Action

The compound N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide interacts with GLUT1 by binding to it and inhibiting its function . This interaction results in a decrease in glucose uptake by cells, as evidenced by its ability to inhibit glucose uptake by Hela-MaTu cells .

Biochemical Pathways

The inhibition of GLUT1 by N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide affects the glucose metabolism pathway . By blocking glucose uptake, it disrupts the glycolysis process, leading to downstream effects on cellular energy production and other metabolic processes dependent on glucose.

Pharmacokinetics

Its cell-permeable nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide’s action primarily involve the disruption of glucose uptake and metabolism . By inhibiting GLUT1, it reduces the availability of glucose within the cell, which can impact various cellular functions and potentially lead to cell death .

未来方向

Future research could explore the compound’s potential biological activities, given the known activities of pyrazoles and trifluoromethylated compounds. This could involve in vitro and in vivo testing, as well as computational studies to predict the compound’s interactions with potential biological targets .

属性

IUPAC Name |

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF6N4O2S/c12-8-1-6(10(13,14)15)2-19-9(8)5-22-4-7(3-20-22)21-25(23,24)11(16,17)18/h1-4,21H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZRGHVAAEHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NS(=O)(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

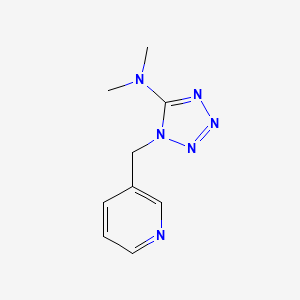

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

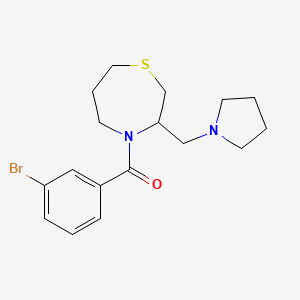

![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)

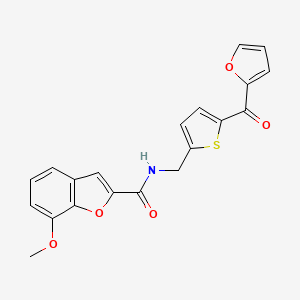

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)

![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)